

Topic: Isolating Rat Pancreatic Islets for C-Peptide 1 Secretion Studies

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Compound of Interest

Compound Name: C-Peptide 1 (rat)

Cat. No.: B3028951

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Introduction

The study of pancreatic islet function is fundamental to diabetes research and the development of novel therapeutics. C-peptide, a 31-amino acid polypeptide, is co-secreted in equimolar amounts with insulin from pancreatic β -cells during the proteolytic cleavage of proinsulin.[1][2][3] Unlike insulin, C-peptide undergoes negligible first-pass hepatic clearance, making its peripheral concentration a more accurate and reliable indicator of endogenous insulin secretion and, consequently, β -cell function.[2][4] This makes C-peptide measurement an invaluable tool, especially in studies involving exogenous insulin administration where direct insulin measurement would be confounded.

These application notes provide detailed, optimized protocols for the isolation of high-purity, viable rat pancreatic islets and the subsequent execution of static C-peptide 1 secretion assays. The methodologies are designed to yield robust and reproducible data for assessing β -cell secretory capacity in response to various stimuli.

Experimental Protocols

Protocol: Isolation and Purification of Rat Pancreatic Islets

This protocol describes the enzymatic digestion and density gradient purification method for obtaining a high yield of functional islets from a single adult rat pancreas.

2.1.1 Materials

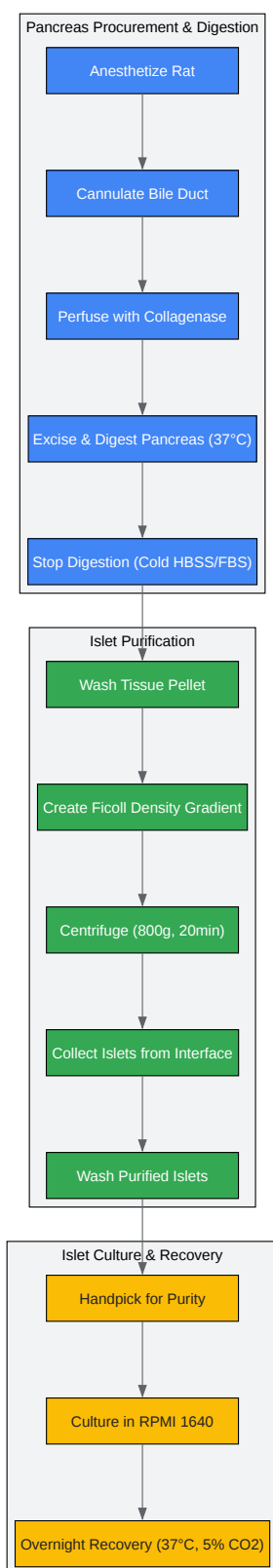
- Collagenase P (or Collagenase Type V/XI)
- Hank's Balanced Salt Solution (HBSS), sterile, cold (4°C)
- RPMI 1640 Medium with 11.1 mM glucose
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- Ficoll-Paque PLUS or similar density gradient medium
- Surgical instruments (scissors, forceps, clamps)
- Syringes (10 mL, 20 mL) and needles (30G)
- 50 mL conical tubes
- Petri dishes
- Water bath (37°C)
- Refrigerated centrifuge
- Stereomicroscope

2.1.2 Procedure

- Anesthesia and Pancreas Perfusion:
 - Anesthetize an adult rat (e.g., Sprague-Dawley, 250-300g) according to your institution's approved animal care protocols.
 - Perform a midline laparotomy to expose the abdominal cavity.
 - Locate the common bile duct and clamp it near the duodenum.

- Cannulate the common bile duct with a 30G needle and slowly perfuse the pancreas with 10 mL of cold collagenase solution (e.g., 1 mg/mL in HBSS) until the pancreas appears fully distended.
- Pancreas Digestion:
 - Carefully excise the inflated pancreas, trim away surrounding fatty tissue and lymph nodes, and transfer it to a 50 mL conical tube containing 5 mL of the same collagenase solution.
 - Incubate the tube in a 37°C water bath for 12-18 minutes. Gently shake the tube by hand every few minutes to aid digestion. Optimal digestion time is critical and may require optimization based on the specific collagenase lot and activity.
 - Stop the digestion by filling the tube with 25-30 mL of cold HBSS supplemented with 10% FBS. The serum proteins help inactivate the collagenase.
 - Shake the tube vigorously for 15-30 seconds to mechanically dissociate the digested tissue.
- Islet Purification:
 - Centrifuge the tissue suspension at 200 x g for 2 minutes at 4°C. Discard the supernatant.
 - Wash the tissue pellet twice more with cold HBSS + 10% FBS.
 - After the final wash, resuspend the pellet in 10 mL of Ficoll-Paque solution.
 - Carefully layer 10 mL of cold HBSS on top of the Ficoll suspension to create a density gradient.
 - Centrifuge the gradient at 800 x g for 20 minutes at 4°C with the brake off.
 - Islets will collect at the interface between the Ficoll and HBSS layers. Aspirate this islet-rich layer using a pipette and transfer to a new 50 mL tube.
- Islet Culture and Recovery:

- Wash the collected islets three times with HBSS to remove any remaining Ficoll.
- Resuspend the final islet pellet in complete culture medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin).
- Transfer the islets to a non-treated petri dish for culture.
- Using a stereomicroscope in a sterile hood, handpick the islets to ensure high purity, removing any contaminating acinar or ductal tissue.
- Culture the purified islets overnight at 37°C in a humidified 5% CO₂ incubator to allow for functional recovery before conducting secretion studies.



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Caption: Experimental workflow for rat pancreatic islet isolation and culture.

Protocol: Static Glucose-Stimulated C-Peptide 1 Secretion (GSIS) Assay

This protocol details a static incubation method to assess islet function by measuring C-peptide 1 release in response to different glucose concentrations.

2.2.1 Materials

- Krebs-Ringer Bicarbonate Buffer (KRBH)
- Bovine Serum Albumin (BSA)
- Glucose (for low and high concentration buffers)
- Test compounds (secretagogues or inhibitors)
- Purified, recovered rat islets
- 24-well culture plates
- Rat C-Peptide 1 ELISA Kit
- Incubator (37°C, 5% CO₂)

2.2.2 Procedure

- Islet Plating:
 - Under a stereomicroscope, handpick islets of uniform size (e.g., 150 µm diameter).
 - Place batches of 10-15 size-matched islets into each well of a 24-well plate. Prepare triplicate wells for each experimental condition.
- Pre-incubation (Basal State Equilibration):
 - Prepare KRBH buffer supplemented with 0.2% BSA and a low glucose concentration (e.g., 2.8 mM).

- Carefully remove the culture medium from the wells and wash the islets once with the low-glucose KRBH buffer.
- Add 1 mL of low-glucose KRBH buffer to each well and pre-incubate for 60 minutes at 37°C to allow islets to return to a basal secretion rate.
- Stimulation:
 - Carefully aspirate the pre-incubation buffer from each well.
 - Add 1 mL of the appropriate test buffer to each well. Examples include:
 - Basal: Low glucose (2.8 mM) KRBH
 - Stimulated: High glucose (16.7 mM or 25 mM) KRBH
 - Positive Control: Low glucose (2.8 mM) KRBH + 30 mM KCl (to induce depolarization-mediated secretion)
 - Test Compounds: High or low glucose KRBH containing the drug of interest.
 - Incubate the plate for 60 minutes at 37°C.
- Sample Collection and Analysis:
 - After incubation, carefully collect the supernatant (the buffer containing the secreted C-peptide) from each well and transfer it to a microcentrifuge tube.
 - Centrifuge the samples at 1,000 x g for 5 minutes to pellet any detached cells.
 - Transfer the clarified supernatant to a new tube and store at -80°C until analysis.
 - Quantify the C-peptide 1 concentration in the samples using a specific rat C-peptide 1 ELISA kit, following the manufacturer's instructions.

Data Presentation

Quantitative data from C-peptide 1 secretion assays should be clearly summarized to facilitate interpretation and comparison between experimental groups. Data is typically normalized to the

number of islets per well and expressed as mean \pm standard error of the mean (SEM).

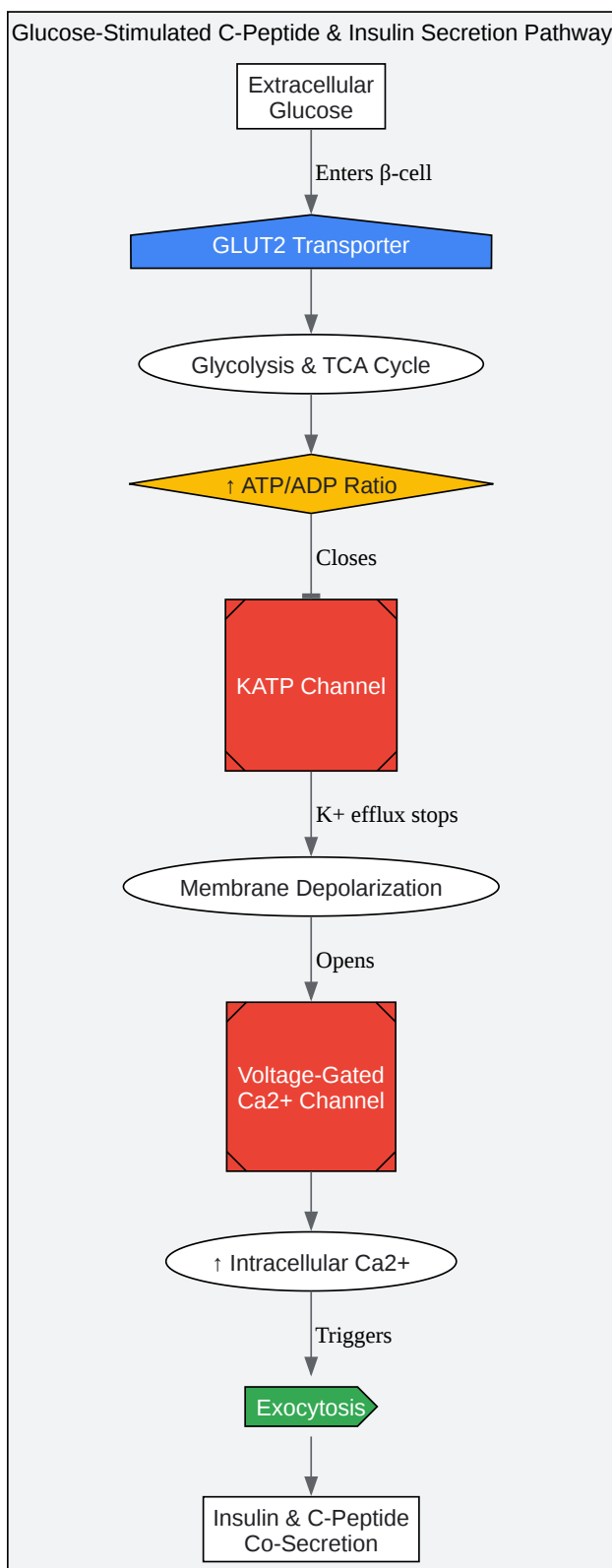
Table 1: Example of Glucose-Stimulated C-Peptide 1 Secretion from Isolated Rat Islets

Treatment Group	Glucose (mM)	Test Compound	C-Peptide 1 Secretion (pM / 10 islets / hour)	Stimulation Index (Fold over Basal)
Basal	2.8	Vehicle	8.5 \pm 0.9	1.0
Stimulated	16.7	Vehicle	45.2 \pm 3.1	5.3
K ⁺ Depolarization	2.8	30 mM KCl	38.9 \pm 2.5	4.6
KATP Channel Inhibition	2.8	100 μ M Tolbutamide	41.5 \pm 2.8	4.9
KATP Channel Opening	16.7	250 μ M Diazoxide	12.1 \pm 1.3	1.4

Values are presented as mean \pm SEM from a representative experiment with n=3 replicates per group.

Key Signaling Pathways

Understanding the molecular mechanisms of secretion is critical for interpreting experimental data. The primary pathway for glucose-stimulated C-peptide and insulin secretion is initiated by glucose metabolism within the β -cell.



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Caption: Core signaling pathway for glucose-stimulated secretion in β -cells.

Glucose enters the pancreatic β -cell via the GLUT2 transporter and is metabolized, leading to an increased ATP-to-ADP ratio. This closes ATP-sensitive potassium (KATP) channels, preventing K⁺ efflux and causing the cell membrane to depolarize. The depolarization opens voltage-gated calcium channels, leading to an influx of Ca²⁺, which is the primary trigger for the exocytosis of secretory granules containing equimolar amounts of insulin and C-peptide.

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